molecular formula C6H6BrNO2 B7842073 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1092286-06-0

4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B7842073
CAS No.: 1092286-06-0
M. Wt: 204.02 g/mol
InChI Key: LIKZINJLVUQUOI-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: 4-Bromo-3-methyl-1H-pyrrole-2-carboxaldehyde or this compound.

    Reduction: 4-Bromo-3-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-Bromo-3-nitro-1H-pyrrole-2-carboxylic acid
  • 4-Bromo-3-chloro-1H-pyrrole-2-carboxylic acid

Uniqueness

4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKZINJLVUQUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253172
Record name 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-06-0
Record name 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092286-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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